Bazedoxifene acetate

概述

描述

醋酸巴泽多昔芬是一种第三代选择性雌激素受体调节剂 (SERM),主要用于预防和治疗绝经后骨质疏松症。 它也正在被研究用于治疗某些类型的癌症,如乳腺癌和胰腺癌 . 醋酸巴泽多昔芬通过与雌激素受体结合发挥作用,根据组织类型表现出激动和拮抗作用 .

准备方法

合成路线和反应条件

醋酸巴泽多昔芬的制备涉及几个步骤。 一种方法包括在有机溶剂中使用钯碳催化剂,使由特定式表示的化合物与甲酸铵或环己二烯反应 . 使用薄层色谱 (TLC) 或高效液相色谱 (HPLC) 监测反应。 然后过滤产物,洗涤,并用乙酸处理,得到醋酸巴泽多昔芬 .

另一种方法涉及制备中间体化合物,然后在避免高压氢化的温和反应条件下将其转化为醋酸巴泽多昔芬 . 由于其简单性和安全性,该方法有利于工业生产 .

工业生产方法

醋酸巴泽多昔芬的工业生产通常遵循上述合成路线,重点是优化产量、安全性以及成本效益。 使用可回收溶剂和温和的反应条件使该工艺环保,适合大规模生产 .

化学反应分析

反应类型

醋酸巴泽多昔芬经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 添加氢或去除氧,通常使用还原剂。

取代: 用另一个官能团替换一个官能团,通常由催化剂或特定试剂促进。

常见试剂和条件

醋酸巴泽多昔芬反应中常用的试剂包括钯碳催化剂、甲酸铵、环己二烯和乙酸 . 反应条件通常温和,避免高压和高温,以确保安全和效率 .

主要产品

科学研究应用

醋酸巴泽多昔芬具有广泛的科学研究应用:

作用机制

醋酸巴泽多昔芬通过与雌激素受体结合发挥作用,根据组织类型既是激动剂又是拮抗剂 . 在骨组织中,它充当激动剂,促进骨密度和强度。 在乳腺和子宫组织中,它充当拮抗剂,抑制细胞增殖并降低患癌风险 . 分子靶标包括雌激素受体-α,所涉及的途径与雌激素信号传导和基因转录相关 .

相似化合物的比较

生物活性

Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.

This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.

Effects on Bone Health

Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .

Impact on Uterine and Breast Tissue

Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .

Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .

Clinical Implications and Case Studies

Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .

Table 1: Summary of Biological Activities of this compound

属性

IUPAC Name |

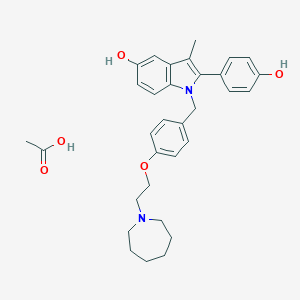

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048657 | |

| Record name | Bazedoxifene acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198481-33-3 | |

| Record name | Bazedoxifene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAZEDOXIFENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of BZA binding to ERs?

A: BZA's downstream effects vary depending on the tissue. In bone, it acts as an agonist, increasing bone mineral density and strength. [, ] In breast tissue, it acts as an antagonist, inhibiting estrogen-induced proliferation and reducing the risk of breast cancer. [, ] BZA also exhibits antagonistic effects in the uterus, minimizing endometrial stimulation and reducing the risk of endometrial hyperplasia. [, ]

Q2: What is the molecular formula and weight of BZA?

A2: The molecular formula of BZA is C30H35N2O4, and its molecular weight is 487.6 g/mol. [Information not found in provided abstracts. This information would come from a drug database or chemical handbook.]

Q3: Is there spectroscopic data available for BZA?

A: Yes, spectroscopic characterization data including powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry has been used to identify and characterize different polymorphic forms of BZA. [, ]

Q4: What is known about the stability of BZA in different formulations?

A: Research suggests that incorporating BZA into solid dispersions with polymers like polyvinylpyrrolidone, poloxamers, or polyethylene glycols can improve its dissolution rate and bioavailability. [] The stability of BZA can be enhanced by formulating it with excipients like polyethylene glycol 6000-8000 and Vitamin E TPGS. []

Q5: Are there stability-indicating analytical methods for BZA?

A: Yes, a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of BZA in the presence of its impurities and degradation products. [] This method utilizes an X-terra RP-18 column with a gradient elution and UV detection at 220 nm. []

Q6: What is the pharmacokinetic profile of BZA?

A: BZA demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. [, ] Studies in healthy Korean male volunteers revealed that two different 20 mg BZA tablet formulations exhibited comparable pharmacokinetic profiles. []

Q7: How does BZA's pharmacokinetic profile influence its dosing regimen?

A: The long half-life of BZA allows for once-daily dosing. [, ]

Q8: What in vitro models have been used to study BZA's anticancer activity?

A: Studies utilizing breast cancer cell lines like T-47D and MCF-7 have shown that BZA can reduce the levels of ERα and BRCA1 proteins, suggesting its potential as an anti-cancer agent. []

Q9: Has BZA shown efficacy in preclinical models of osteoporosis?

A: Yes, BZA has been shown to increase bone mineral density and bone strength in ovariectomized rat models of osteoporosis. [] Additionally, in a preclinical monkey model of postmenopausal osteoporosis, BZA effectively prevented bone loss and reduced bone turnover markers. []

Q10: Are there any preclinical models demonstrating BZA's effects on atherosclerosis?

A: In a long-term study using surgically postmenopausal monkeys fed an atherogenic diet, BZA showed no adverse effects on cerebral artery atherosclerosis and did not diminish the beneficial effects of CEE on common carotid artery atherosclerosis. []

Q11: What is the safety profile of BZA?

A: BZA has a favorable safety profile. [] In preclinical studies, BZA did not stimulate the endometrium or breast tissue, indicating a lower risk of uterine or breast cancer compared with some other SERMs. [, ]

Q12: Were there any adverse effects observed in preclinical studies of BZA?

A: In a 2-year rat carcinogenicity study, BZA caused an increase in benign ovarian tumors. [] This effect was attributed to BZA's ability to increase estradiol and luteinizing hormone levels, suggesting inhibition of the negative feedback loop of estrogen on gonadotropins. []

Q13: Are there any specific drug delivery strategies being explored for BZA?

A: Proniosomes, which are specialized drug delivery systems, are being investigated for their potential to improve the oral bioavailability of BZA. [, ]

Q14: What analytical techniques are employed to study BZA?

A: Several analytical techniques, including HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy, are used to characterize, quantify, and monitor BZA. [, ]

Q15: Is there any information available regarding the environmental impact of BZA?

A: BZA is considered an endocrine-active pharmaceutical with the potential to impact aquatic organisms. [] Its estrogenic and anti-estrogenic activities have been assessed using in vitro and in silico methods to predict its environmental risk. []

Q16: How does the dissolution rate of BZA affect its bioavailability?

A: The low aqueous solubility of BZA can limit its dissolution rate and consequently affect its oral bioavailability. [, ] Formulating BZA as a solid dispersion can enhance its dissolution and, thereby, its bioavailability. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。